molecular formula C16H16N2S B1210336 Pifithrin-Beta CAS No. 60477-34-1

Pifithrin-Beta

Cat. No. B1210336
CAS RN: 60477-34-1
M. Wt: 268.4 g/mol
InChI Key: IMUKUMUNZJILCG-UHFFFAOYSA-N
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Description

Pifithrin-Beta (PFT-β) is a potent p53 inhibitor . It is a small-molecule compound that has been reported to inhibit p53 function and protect against a variety of genotoxic agents .


Synthesis Analysis

Pifithrin-α, an inhibitor of the p53 protein, is unstable in tissue culture medium and rapidly converts to its condensation product Pifithrin-Beta .


Molecular Structure Analysis

The molecular formula of Pifithrin-Beta is C16H16N2S . The molecular weight is 268.38 .


Chemical Reactions Analysis

Pifithrin-α is unstable in tissue culture medium and is rapidly converted to its condensation product Pifithrin-Beta .


Physical And Chemical Properties Analysis

Pifithrin-Beta has a molecular weight of 268.38 . It is soluble in DMSO up to 20 mg/mL .

Scientific Research Applications

Neuroprotective Properties in Ischemic Stroke

Pifithrin-alpha, a precursor of Pifithrin-beta, has shown potential as a neuroprotective compound for the treatment of ischemic stroke. It inhibits the transcription factor p53 and has been observed to reduce the number of apoptotic cells in the ischemic brain, significantly improving histological, motor, and behavioral outcomes in animal studies (Leker et al., 2004).

Dual Effects on Neuronal Cells

Pifithrin-alpha demonstrates dual effects on neuronal cells. While it can protect neuronal cells from apoptotic death at lower concentrations, it becomes neurotoxic at higher concentrations. This highlights its complex role in cellular viability and suggests a concentration-dependent mechanism of action (Strosznajder et al., 2005).

Potential in Neurodegenerative Disorder Therapy

The compound has shown efficacy in models of stroke and neurodegenerative disorders. It protects neurons against apoptosis induced by DNA-damaging agents, amyloid beta-peptide, and glutamate. Its neuroprotective effects correlate with decreased p53 DNA-binding activity and suppression of mitochondrial dysfunction (Culmsee et al., 2001).

Stability and Conversion in Tissue Culture

Pifithrin-alpha is unstable in tissue culture medium and rapidly converts to Pifithrin-beta. This conversion affects its solubility and cytotoxicity, making it critical to consider these properties in its usage as a p53 inhibitor (Walton et al., 2005).

Delivery via Nanoparticles

Research into the development of targetable nanoparticles for delivering Pifithrin-beta to help healthy bone marrow cells survive radiation and chemotherapy is ongoing. This approach explores encapsulating Pifithrin-beta in biodegradable nanoparticles, aiming for prolonged release and targeted delivery (Brannon-Peppas et al., 2004).

Safety And Hazards

Pifithrin-Beta is very toxic if swallowed, irritating to skin, and may cause serious damage to eyes . It is toxic and may cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUKUMUNZJILCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301010190
Record name Pifithrin-beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pifithrin-Beta

CAS RN

60477-34-1
Record name Pifithrin-beta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060477341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pifithrin-beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFITHRIN-.BETA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I8QO7K37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ML Fernández-Cruz, A Valdehita, M Alonso, E Mann… - Life sciences, 2011 - Elsevier
AIMS: Pifithrin α (PFTα), an inhibitor of the p53 protein, is regarded as a lead compound for cancer and neurodegenerative disease therapy. There is some evidence that this compound …
Number of citations: 16 www.sciencedirect.com
X Wu, L Wang, Z Li - ACS omega, 2022 - ACS Publications
Transcription factor p53 regulates cellular responses to environmental perturbations via the transcriptional activation of downstream target genes. Inappropriate p53 activation can …
Number of citations: 5 pubs.acs.org
I de la Casa-Resino, JM Navas… - Alternatives to …, 2014 - journals.sagepub.com
Atrazine, prometryn, propazine and simazine are chlorotriazines that are commonly employed as herbicides. However, their use is a major cause of concern, due to their reported …
Number of citations: 6 journals.sagepub.com
RM Kelly - 2009 - search.proquest.com
Allogeneic HSCT is a valuable treatment option for many malignant and nonmalignant disorders. A significantly limiting factor for a favorable outcome following HSCT is the prolonged T-…
Number of citations: 2 search.proquest.com
EP Fielder - 2018 - theses.ncl.ac.uk
Senescent cells accumulate in the body with age, and drive organismal ageing and tissue dysfunction. Senescence is not a simple growth arrest, but is accompanied by a host of …
Number of citations: 3 theses.ncl.ac.uk
H Wang, L Fu, D Wei, B Wang, C Zhang… - … in bioengineering and …, 2020 - frontiersin.org
Objective In the present study, we tried to describe the role of miR-29c-3p in esophageal carcinoma (EC) and the relationship of miR-29c-3p with CCNA2 as well as cell cycle, …
Number of citations: 24 www.frontiersin.org
A Quesada-García, A Valdehita, I Del Olmo… - Archives of …, 2015 - Springer
Aquatic organisms are often exposed to mixtures of low levels of pollutants whose presence and effects can pass easily unnoticed if only traditional monitoring strategies are employed. …
Number of citations: 10 link.springer.com
C Resino - 2014 - dehesa.unex.es
Los trabajos que componen la presente Tesis Doctoral se desarrollaron en el ámbito de la Ecotoxicología, y constituyen una aproximación para determinar la validez de distintos …
Number of citations: 1 dehesa.unex.es

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